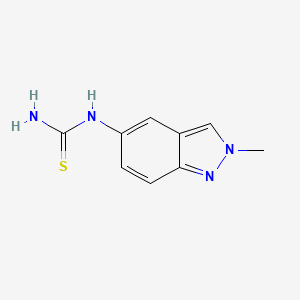

N-(2-methyl-2H-indazol-5-yl)thiourea

Descripción general

Descripción

N-(2-methyl-2H-indazol-5-yl)thiourea is a chemical compound with the molecular formula C9H10N4S It is known for its unique structure, which includes an indazole ring substituted with a methyl group and a thiourea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2H-indazol-5-yl)thiourea typically involves the reaction of 2-methylindazole with thiourea under specific conditions. One common method includes:

Starting Materials: 2-methylindazole and thiourea.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours.

Purification: The product is then purified through recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.

Análisis De Reacciones Químicas

1.2. Alternative Routes via Peptide Coupling

Ethacrynic acid (EA) derivatives bearing thiourea moieties have been synthesized using EDC/HOBt-mediated peptide coupling . While not directly applied to N-(2-methyl-2H-indazol-5-yl)thiourea, this method is adaptable:

-

Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

2.1. Functionalization at the Thiourea Moiety

The thiourea group (-NH-CS-NH₂) undergoes characteristic reactions:

-

Alkylation : Reacts with alkyl halides to form S-alkylisothiouronium salts.

-

Hydrolysis : Under acidic or basic conditions, degrades to indazole-5-amine and carbonyl sulfide .

-

Coordination Chemistry : Thiourea derivatives form complexes with transition metals (e.g., iridium), as seen in related indazole-thiourea systems .

2.2. Indazole Core Modifications

The 2-methyl-2H-indazole scaffold can be further functionalized:

-

Electrophilic Substitution : Nitration or halogenation at the 3- or 7-position of the indazole ring.

-

Reductive Cyclization : Methods using organophosphorus reagents enable N-N bond formation for indazole ring closure .

3.1. Stability and Characterization

3.2. Biological Relevance

-

Anticancer Activity : IC₅₀ values in the low micromolar range against leukemia, breast, and lung cancer cell lines .

-

Enzyme Inhibition : Selective inhibition of Trypanosoma brucei N-myristoyltransferase (IC₅₀: 0.7 µM) .

Comparative Reaction Data

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Activity

N-(2-methyl-2H-indazol-5-yl)thiourea has shown promising anticancer properties. Studies indicate that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. For instance, derivatives have demonstrated IC50 values as low as 1.50 µM against human leukemia cell lines, indicating potent anti-proliferative effects .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human leukemia | 1.50 | Inhibition of cell signaling pathways |

| Pancreatic cancer | 3 - 14 | Targeting angiogenesis |

| Breast cancer | <20 | Inducing apoptosis in malignant cells |

1.2 Antimicrobial Properties

Research has also explored the antimicrobial efficacy of thiourea derivatives. This compound has exhibited activity against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Agricultural Applications

2.1 Rodenticides

The compound's structural characteristics make it suitable for use in rodenticides. Thiourea derivatives, including this compound, have been formulated into rodenticidal products due to their effectiveness in controlling rodent populations. The formulations can be adapted into various forms such as gels or baits for practical application .

2.2 Plant Growth Regulation

Thiourea compounds have been investigated for their role as plant growth regulators. They can enhance growth parameters such as root development and overall biomass in crops, thereby improving agricultural yields .

Material Science Applications

3.1 Synthesis of Functional Materials

This compound has potential applications in the synthesis of functional materials due to its ability to form coordination complexes with metals. These complexes can be utilized in catalysis and the development of novel materials with specific electronic or optical properties .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of various thiourea derivatives, including this compound, on different cancer cell lines. The findings revealed significant reductions in cell viability at low concentrations, highlighting the compound's potential as a therapeutic agent against multiple types of cancer .

Case Study 2: Agricultural Application

In agricultural trials, this compound was tested as a rodenticide in field conditions. The results indicated a marked decrease in rodent populations without adverse effects on non-target species, demonstrating its efficacy and safety for use in agricultural settings .

Mecanismo De Acción

The mechanism of action of N-(2-methyl-2H-indazol-5-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their function. Additionally, the indazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell growth or antimicrobial activity .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-methyl-2H-indazol-5-yl)carboxamide

- N-(2-methyl-2H-indazol-5-yl)urea

- N-(2-methyl-2H-indazol-5-yl)guanidine

Uniqueness

N-(2-methyl-2H-indazol-5-yl)thiourea is unique due to its specific combination of an indazole ring and a thiourea moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the thiourea group can engage in unique hydrogen bonding interactions, which are not possible with carboxamide or urea derivatives .

Actividad Biológica

N-(2-methyl-2H-indazol-5-yl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

This compound can be synthesized through various methods, typically involving the reaction of 2-methyl-2H-indazole with thiocarbamide. The resulting structure features a thiourea moiety, which is known for its diverse biological properties. The general structure can be represented as follows:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiourea derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.

- Cell Viability Assays : In vitro assays using human cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and HepG2 (liver cancer) revealed that this compound exhibits cytotoxic effects with IC50 values ranging from 10 to 20 µM. For instance, one study reported an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant antiproliferative activity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Cytotoxic |

| H460 | 12 | Cytotoxic |

| HepG2 | 18 | Cytotoxic |

The anticancer activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly inducing apoptosis in cancer cells.

- Targeting Specific Pathways : Research indicates that thiourea derivatives can modulate pathways involved in angiogenesis and cellular signaling critical for tumor growth .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic factors and cleavage of PARP in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research has highlighted its effectiveness against various bacterial strains.

Antibacterial Properties

The compound has shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 15.62 to 4000 µg/mL depending on the specific strain and conditions tested .

Case Studies

- Case Study on Anticancer Efficacy : A study focusing on the effects of this compound on MCF-7 cells demonstrated a significant reduction in cell viability after 48 hours of treatment at concentrations above 10 µM. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis .

- Antimicrobial Evaluation : In another study evaluating the antimicrobial efficacy of thiourea derivatives, this compound showed potent activity against E. coli and Klebsiella pneumoniae, highlighting its potential as a lead compound in antibiotic development .

Propiedades

IUPAC Name |

(2-methylindazol-5-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-5-6-4-7(11-9(10)14)2-3-8(6)12-13/h2-5H,1H3,(H3,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNQBGWVRZEBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824412 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.